MeBIO

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

MeBIO 的合成涉及将靛红衍生物与溴反应,然后进行肟化反应。具体的合成路线包括:

溴化: 靛红被溴化形成 6-溴靛红。

肟化: 溴化的靛红然后与羟胺反应形成 6-溴靛红-3'-肟。

工业生产方法

虽然 this compound 的详细工业生产方法没有广泛记录,但合成通常遵循实验室规模的程序,并针对大规模生产进行优化。这包括通过控制反应条件和纯化步骤确保高纯度和产量 .

化学反应分析

反应类型

MeBIO 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,尽管详细的氧化途径没有被广泛记录。

还原: 还原反应可以修饰肟基,可能导致不同的靛红衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂可用于取代反应

主要形成的产品

这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,取代反应可以产生各种官能化的靛红衍生物 .

科学研究应用

Cancer Stem Cell Regulation

Research indicates that MeBIO enhances the population of cancer stem cells (CSCs) in hepatic cancer models. In studies involving hepatocellular carcinoma cell lines, this compound treatment resulted in increased expression of key CSC markers such as EpCAM and CD44. This suggests that this compound may play a role in promoting the self-renewal capabilities of CSCs without inducing cytotoxicity .

Hepatitis C Virus Replication

This compound has been investigated for its effects on Hepatitis C virus (HCV) replication. In experiments with Huh7.5 cells, it was observed that while BIO increased HCV replication significantly, this compound did not exhibit the same effect. This highlights its potential as a control compound in studying the mechanisms of viral replication and the role of GSK-3 inhibition .

Drug Development

This compound serves as a valuable tool in drug development processes, particularly for compounds targeting GSK-3-related pathways. Its ability to modulate GSK-3 activity allows researchers to explore therapeutic strategies for various diseases, including neurodegenerative disorders and cancers .

Toxicology Studies

In toxicological research, this compound is utilized to assess chemical risk through physiologically-based pharmacokinetic (PBPK) modeling. This approach helps in understanding the absorption, distribution, metabolism, and excretion of chemicals based on in vitro data, thereby aiding in risk assessment for human exposure to toxic substances .

Gene Expression Studies

This compound is employed in studies examining gene expression regulation through its effects on signaling pathways. For instance, it has been shown to influence the expression of interferon-stimulated genes (ISGs), which are critical for antiviral responses and immune regulation .

Structural Biology Investigations

The compound's interaction with various proteins can be analyzed using molecular docking simulations to predict binding affinities and elucidate mechanisms at a molecular level. This application is crucial for understanding how modifications to compounds like BIO can lead to changes in biological activity .

Comparative Data Table

Case Study 1: Impact on Hepatic Cancer Stem Cells

A study explored the effects of this compound on hepatic cancer stem cells and found that while BIO significantly increased CSC populations and HCV replication rates, this compound did not induce similar changes, indicating its potential use as a control compound in studies assessing GSK-3 inhibition effects on cancer biology .

Case Study 2: Toxicity Assessment Using PBPK Models

Another investigation utilized this compound within PBPK models to assess human exposure risks associated with various chemicals. The study demonstrated how this compound could help translate findings from cell-based assays to human relevance, thus enhancing the reliability of toxicity assessments .

作用机制

MeBIO 主要通过激活芳香烃受体 (AhR) 来发挥作用。this compound 与 AhR 结合后,会导致受体转运到细胞核,在那里它影响参与细胞周期调控和异生物质代谢的各种基因的表达。分子靶标包括 AhR 和下游信号通路 .

相似化合物的比较

MeBIO 与其他类似化合物进行比较,例如:

6-溴靛红-3'-肟 (BIO): 与 this compound 不同,BIO 是 GSK-3 和 CDK 的有效抑制剂。

靛红: this compound 的母体化合物,用于传统医学和作为激酶抑制剂。

其他靛红衍生物: 靛红支架上不同位置进行修饰的各种衍生物 .

This compound 的独特之处在于它对激酶的活性很低,并且它作为一种特定的 AhR 激动剂的作用,使其成为研究中宝贵的对照化合物 .

生物活性

MeBIO, or GSK-3 Inhibitor IX, is a small molecule that serves as a control analog of 6-bromoindirubin-3'-oxime (BIO). It is primarily recognized for its role in inhibiting glycogen synthase kinase 3 (GSK-3), a critical enzyme involved in various cellular processes, including metabolism, cell differentiation, and apoptosis. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of GSK-3. GSK-3 is implicated in numerous signaling pathways, including those related to insulin signaling and Wnt signaling. By inhibiting this kinase, this compound can influence various downstream effects, such as:

- Regulation of Glycogen Synthesis : GSK-3 inhibition promotes glycogen synthesis by preventing the phosphorylation of glycogen synthase.

- Cell Survival and Proliferation : Inhibition of GSK-3 has been linked to enhanced cell survival and proliferation in various cell types.

- Neuroprotective Effects : Studies suggest that GSK-3 inhibitors may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

Activity Against Other Kinases

While this compound is primarily a GSK-3 inhibitor, it also displays minimal activity against other kinases such as CDK1/Cyclin B and CDK5/p25. This specificity is crucial for reducing off-target effects during therapeutic applications.

| Enzyme Target | Activity Level |

|---|---|

| GSK-3 α/β | High |

| CDK1/Cyclin B | Minimal |

| CDK5/p25 | Minimal |

Study 1: Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the effects of this compound on neuronal survival in models of Alzheimer's disease. The results indicated that treatment with this compound significantly reduced apoptosis in neuronal cells exposed to amyloid-beta toxicity. The findings suggest that GSK-3 inhibition may provide a protective effect against neurodegeneration.

Study 2: Impact on Glycogen Metabolism

In a controlled experiment using hepatocytes, this compound was shown to enhance glycogen synthesis by inhibiting GSK-3 activity. The cells treated with this compound exhibited increased levels of glycogen compared to untreated controls, highlighting its potential role in metabolic regulation.

Study 3: Cancer Cell Proliferation

Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation. The study found that this compound treatment led to decreased phosphorylation of β-catenin, a downstream target of GSK-3 involved in cancer progression. These results suggest that this compound may have therapeutic potential in cancer treatment.

属性

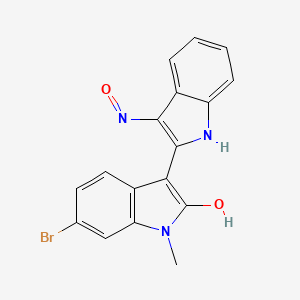

IUPAC Name |

6-bromo-1-methyl-3-(3-nitroso-1H-indol-2-yl)indol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDGGJYETVQYET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648022 |

Source

|

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-95-8 |

Source

|

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。